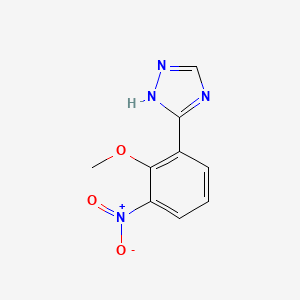
Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride: is a chemical compound with significant applications in various scientific fields. It is a derivative of proline, an amino acid, and is often used in research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride typically involves the esterification of (4R)-4-amino-1-methyl-L-proline. This process can be carried out using methanol in the presence of an acid catalyst. The resulting ester is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules and in studying reaction mechanisms.
Biology: In biological research, this compound is used to study enzyme interactions and protein synthesis. Its proline derivative structure makes it useful in understanding protein folding and stability.
Medicine: The compound has potential applications in drug development, particularly in designing proline-based pharmaceuticals. It is also used in the synthesis of peptide-based drugs.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, influencing their activity and stability. The compound’s proline derivative structure allows it to mimic natural amino acids, making it useful in studying protein-related processes.
Vergleich Mit ähnlichen Verbindungen
- Methyl (4R)-4-hydroxy-1-methyl-L-prolinate dihydrochloride
- Methyl (4R)-4-methyl-1-methyl-L-prolinate dihydrochloride
- Methyl (4R)-4-ethyl-1-methyl-L-prolinate dihydrochloride
Uniqueness: Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other proline derivatives that may have different substituents, such as hydroxyl or methyl groups.
Eigenschaften
CAS-Nummer |
1609388-59-1 |
|---|---|
Molekularformel |
C7H15ClN2O2 |
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
methyl (2S,4R)-4-amino-1-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9-4-5(8)3-6(9)7(10)11-2;/h5-6H,3-4,8H2,1-2H3;1H/t5-,6+;/m1./s1 |
InChI-Schlüssel |
XZEZSMRDPNRZNI-IBTYICNHSA-N |
SMILES |
CN1CC(CC1C(=O)OC)N.Cl.Cl |
Isomerische SMILES |
CN1C[C@@H](C[C@H]1C(=O)OC)N.Cl |
Kanonische SMILES |
CN1CC(CC1C(=O)OC)N.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B3106828.png)







![2-Methylbenzofuro[2,3-b]pyridin-8-ol](/img/structure/B3106873.png)
![(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B3106879.png)



